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molecular formula C8H8ClFO B2967762 1-(2-Chloroethoxy)-4-fluorobenzene CAS No. 64010-10-2

1-(2-Chloroethoxy)-4-fluorobenzene

Cat. No. B2967762
M. Wt: 174.6
InChI Key: PNXWJPITIBTSLJ-UHFFFAOYSA-N
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Patent
US07166617B2

Procedure details

4-Fluorophenol (8.92 mmol) and 1-chloro-2-bromoethane (13.4 mmol) were dissolved in acetone (18 mL). The solution was added with potassium carbonate (12.5 mmol) and heated under reflux for 10 hours. The mixture was allowed to cool to room temperature and then filtered. The filtrate was concentrated and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (yield: 31%).
Quantity
8.92 mmol
Type
reactant
Reaction Step One
Quantity
13.4 mmol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
12.5 mmol
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Cl:9][CH2:10][CH2:11]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:9][CH2:10][CH2:11][O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8.92 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
13.4 mmol
Type
reactant
Smiles
ClCCBr
Name
Quantity
18 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
12.5 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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